BenchChemオンラインストアへようこそ!

2-Chloro-8-fluoroquinazoline

Physicochemical profiling LogP optimization Quinazoline building block selection

2-Chloro-8-fluoroquinazoline (CAS 1388055-06-8) is a disubstituted quinazoline heterocycle bearing chlorine at the C-2 position and fluorine at the C-8 position. With a molecular formula of C8H4ClFN2 and molecular weight of 182.58 Da, it belongs to the privileged quinazoline scaffold class extensively exploited in kinase inhibitor drug discovery.

Molecular Formula C8H4ClFN2
Molecular Weight 182.58 g/mol
CAS No. 1388055-06-8
Cat. No. B1434627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-8-fluoroquinazoline
CAS1388055-06-8
Molecular FormulaC8H4ClFN2
Molecular Weight182.58 g/mol
Structural Identifiers
SMILESC1=CC2=CN=C(N=C2C(=C1)F)Cl
InChIInChI=1S/C8H4ClFN2/c9-8-11-4-5-2-1-3-6(10)7(5)12-8/h1-4H
InChIKeyIZGPMWFFMSSGQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-8-fluoroquinazoline (CAS 1388055-06-8) Procurement Guide: Differentiated Quinazoline Building Block for Kinase-Targeted Medicinal Chemistry


2-Chloro-8-fluoroquinazoline (CAS 1388055-06-8) is a disubstituted quinazoline heterocycle bearing chlorine at the C-2 position and fluorine at the C-8 position . With a molecular formula of C8H4ClFN2 and molecular weight of 182.58 Da, it belongs to the privileged quinazoline scaffold class extensively exploited in kinase inhibitor drug discovery [1]. The compound is primarily utilized as a versatile synthetic intermediate, where the C-2 chlorine serves as a reactive handle for nucleophilic aromatic substitution (SNAr) while the C-8 fluorine modulates electronic properties and metabolic stability of downstream derivatives [2]. Its predicted physicochemical profile—density 1.4±0.1 g/cm³, boiling point 176.5±23.0 °C, calculated LogP 2.20—distinguishes it from non-fluorinated and dichlorinated analogs .

Why 2-Chloro-8-fluoroquinazoline Cannot Be Replaced by Generic Quinazoline Analogs in Kinase-Targeted Synthesis Programs


Generic substitution of 2-chloro-8-fluoroquinazoline with unsubstituted quinazoline, 2-chloroquinazoline, or 8-fluoroquinazoline is not chemically equivalent and introduces material risk in downstream synthetic sequences. The co-presence of C-2 chlorine and C-8 fluorine establishes a unique electronic landscape: the electron-withdrawing fluorine at C-8 deactivates the ring toward electrophilic substitution while the C-2 chlorine retains reactivity for regioselective SNAr [1]. In contrast, 2,8-dichloroquinazoline (CAS 67092-20-0) presents two competing leaving groups at C-2 and C-8, creating regioselectivity challenges during derivatization [2]. The 8-fluoro substituent further confers lower lipophilicity (calculated LogP 2.20) compared to the 2,8-dichloro analog (LogP ~2.94) [3], affecting downstream compound solubility and pharmacokinetic properties. These positional and electronic differences mean that SAR conclusions derived from one analog do not transfer to another [4].

Quantitative Differentiation Evidence for 2-Chloro-8-fluoroquinazoline vs. Closest Analogs: Physicochemical, Safety, and Synthetic Utility Dimensions


Physicochemical Differentiation: Density, Boiling Point, and Lipophilicity vs. 2,8-Dichloroquinazoline and 2-Chloroquinazoline

2-Chloro-8-fluoroquinazoline exhibits a calculated density of 1.4±0.1 g/cm³ , boiling point of 176.5±23.0 °C at 760 mmHg , and a predicted LogP of 2.20 . Compared with 2,8-dichloroquinazoline (density 1.5±0.1 g/cm³, boiling point 287.6±22.0 °C, LogP ~2.94) , the 8-fluoro analog has substantially lower boiling point (Δ ~111 °C) and lower lipophilicity (ΔLogP ~ -0.74), consistent with reduced molecular weight (182.58 vs. 199.04 Da). Relative to 2-chloroquinazoline (density 1.349 g/cm³, boiling point 250 °C, LogP ~2.28) , the 8-fluoro substitution lowers boiling point (Δ ~74 °C) while minimally altering LogP. These differences reflect the distinct impact of C-8 fluorine versus C-8 chlorine or hydrogen on intermolecular interactions and volatility.

Physicochemical profiling LogP optimization Quinazoline building block selection

Safety Profile Differentiation: Acute Toxicity Hazard Classification vs. 2-Chloroquinazoline

2-Chloro-8-fluoroquinazoline carries GHS hazard statements H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled), classified under GHS06 (skull and crossbones) for acute toxicity . In contrast, 2-chloroquinazoline (CAS 6141-13-5) is classified with H315 (causes skin irritation) under GHS07 (exclamation mark), indicating a comparatively lower acute toxicity hazard . The elevated toxicity profile of the 8-fluoro-substituted analog necessitates more stringent handling protocols, including use of fume hoods, personal protective equipment, and controlled storage conditions.

Laboratory safety GHS hazard classification Procurement risk assessment

Synthetic Utility: Regioselective monofunctionalization at C-2 vs. bis-electrophilic 2,4- and 2,8-Dichloro Analogs

2-Chloro-8-fluoroquinazoline presents a single reactive chlorine at C-2, enabling unambiguous regioselective SNAr without competition from the C-8 fluorine, which is a poor leaving group [1]. By contrast, 2,8-dichloroquinazoline contains two competing chlorine leaving groups at C-2 and C-8, necessitating careful control of reaction conditions to achieve regioselectivity . In 2,4-dichloroquinazoline, the C-4 chlorine is preferentially displaced under mild conditions, while C-2 requires harsher conditions [2], imposing a sequential derivatization constraint. The 2-Cl/8-F pattern thus offers a distinct synthetic logic: predictably functionalize at C-2 first, then exploit the 8-fluoro group for electronic modulation or late-stage diversification via directed ortho-metalation or cross-coupling after appropriate activation.

Nucleophilic aromatic substitution Regioselective synthesis Quinazoline functionalization

Class-Level Anti-Proliferative Evidence: 2-Chloroquinazoline Derivatives as EGFR Kinase Inhibitor Scaffolds

While no direct biological data for the parent 2-chloro-8-fluoroquinazoline were identified in peer-reviewed literature, the 2-chloroquinazoline chemotype has demonstrated validated anti-proliferative activity. A novel 2-chloroquinazoline derivative (10b) showed IC50 values of 3.68 µM (A549), 10.06 µM (NCI-H1975), 1.73 µM (AGS), and 2.04 µM (HepG2) against EGFR high-expressing cell lines, outperforming gefitinib in certain cell contexts [1]. Separately, in a series of quinazoline-based microtubule inhibitors, the 2-Cl substituted analog demonstrated equipotent inhibition of cellular microtubule polymerization (T47D EC50 = 2 ± 0.1 nM) compared to the lead compound 12, establishing that the 2-chloro substituent is compatible with nanomolar cellular potency [2]. The 8-fluoro substituent further contributes to potency optimization: SAR studies across quinazoline kinase inhibitors have shown that fluorine substitution enhances EGFR inhibitory activity compared to unsubstituted or methyl-substituted analogs [3].

EGFR kinase inhibition Anti-proliferative activity Quinazoline SAR

Optimal Procurement and Application Scenarios for 2-Chloro-8-fluoroquinazoline in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Generation: C-2 Diversification with Fixed 8-Fluoro Pharmacophore

2-Chloro-8-fluoroquinazoline serves as an ideal starting scaffold for focused kinase inhibitor libraries where the 8-fluoro substituent is retained as a fixed pharmacophoric element. The single reactive C-2 chlorine enables systematic amine coupling to generate diverse 2-aminoquinazoline analogs for EGFR, Aurora kinase, or VEGFR-2 inhibitor programs [1]. The 8-fluoro group, being inert under standard SNAr conditions, remains intact during library synthesis, allowing direct SAR assessment of C-2 modifications without confounding C-8 reactivity. This contrasts with 2,8-dichloroquinazoline, where competitive C-8 displacement can generate undesired regioisomeric mixtures.

Metabolic Stability Optimization: Fluorine-Enabled PK Modulation

The C-8 fluorine atom in 2-chloro-8-fluoroquinazoline provides a metabolic blocking group that can reduce cytochrome P450-mediated oxidative metabolism at the quinazoline 8-position. Fluorination at metabolically labile positions is a well-established strategy to improve in vivo half-life [2]. In fluorinated quinazoline EGFR inhibitor programs, the 8-fluoro substituent contributed to enhanced metabolic stability compared to unsubstituted analogs, as demonstrated in in vitro hepatocyte stability assays [3]. Procurement of the pre-installed 8-fluoro building block eliminates the need for late-stage fluorination, which typically requires specialized reagents and harsh conditions.

Fragment-Based Drug Discovery: Fluorinated Quinazoline as a 19F NMR Probe

The single fluorine atom at C-8 makes 2-chloro-8-fluoroquinazoline suitable as a starting fragment for 19F NMR-based fragment screening and ligand-observed binding assays [4]. Following C-2 derivatization, the 8-19F nucleus provides a sensitive spectroscopic handle for monitoring protein-ligand interactions, assessing binding kinetics, and detecting conformational changes. This application leverages the favorable NMR properties of aryl fluorides (wide chemical shift dispersion, 100% natural abundance) and adds value beyond what non-fluorinated 2-chloroquinazoline can provide.

Targeted Covalent Inhibitor Design: C-2 Electrophilic Warhead Installation

The C-2 chlorine of 2-chloro-8-fluoroquinazoline can be displaced to install electrophilic warheads (e.g., acrylamide, chlorofluoroacetamide) for targeted covalent inhibitor (TCI) design [5]. CFA-appended quinazolines have demonstrated high reactivity toward Cys797 of EGFR with superior target specificity compared to Michael acceptors in the 0.1-10 µM concentration range, and the quinazoline scaffold provides affinity for the ATP-binding pocket [5]. The 8-fluoro substituent may further contribute to binding pose stabilization through halogen bonding or electrostatic interactions with the kinase hinge region, a hypothesis supported by structural studies of 8-fluoroquinazoline-based inhibitors co-crystallized with spastin AAA domain [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-8-fluoroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.